- InBr3-Promoted Divergent Approach to Polysubstituted Indoles and Quinolines from 2-Ethynylanilines: Switch from an Intramolecular Cyclization to an Intermolecular Dimerization by a Type of Terminal Substituent Group, Journal of Organic Chemistry, 2008, 73(11), 4160-4165
Cas no 96887-11-5 (1H-Indole-5-carbonitrile,2-phenyl-)
96887-11-5 structure
Product Name:1H-Indole-5-carbonitrile,2-phenyl-
Número CAS:96887-11-5
MF:C15H10N2
Megavatios:218.253303050995
CID:803540
Update Time:2023-09-11
1H-Indole-5-carbonitrile,2-phenyl- Propiedades químicas y físicas
Nombre e identificación
-
- 1H-Indole-5-carbonitrile,2-phenyl-
- 2-phenyl-1H-indole-5-carbonitrile
- 2-phenyl-1H-indole-5-kohlenitrile
- 2-phenyl-5-cyanoindole
- 2-phenylindole-5-carbonitrile
- 5-cyano-2-phenylindole
- 2-Phenyl-1H-indole-5-carbonitrile (ACI)
-
- Renchi: 1S/C15H10N2/c16-10-11-6-7-14-13(8-11)9-15(17-14)12-4-2-1-3-5-12/h1-9,17H
- Clave inchi: IYFJGCSGRAMZRA-UHFFFAOYSA-N
- Sonrisas: N#CC1C=C2C(NC(C3C=CC=CC=3)=C2)=CC=1
Atributos calculados
- Calidad precisa: 218.08400
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 17
- Cuenta de enlace giratorio: 1
- Complejidad: 310
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Carga superficial: 0
- Recuento de constructos de variantes mutuas: none
- Xlogp3: 3.4
Propiedades experimentales
- PSA: 39.58000
- Logp: 3.70658
1H-Indole-5-carbonitrile,2-phenyl- Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
中国海关编码:
2933990090概述:
2933990090. 其他仅含氮杂原子的杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole-5-carbonitrile,2-phenyl- Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Catalysts: Indium tribromide Solvents: Toluene ; 2 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Catalysts: Indium tribromide Solvents: Toluene ; 2 h, reflux
Referencia
- InBr3-catalyzed intramolecular cyclization of 2-alkynylanilines leading to polysubstituted indole and its application to one-pot synthesis of an amino acid precursor, Tetrahedron Letters, 2006, 47(5), 631-634
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 1.5 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 3.0 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 3.0 h, 140 °C; 140 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Dichloromethane , Water ; rt
Referencia
- Simple indole synthesis by one-pot Sonogashira coupling-NaOH-mediated cyclization, Synlett, 2008, (19), 3006-3010
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; 140 °C
Referencia
- Structure-activity relationships and docking studies of synthetic 2-arylindole derivatives determined with aromatase and quinone reductase 1, Bioorganic & Medicinal Chemistry Letters, 2017, 27(24), 5393-5399
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Catalysts: 4,7-Diphenyl-1,10-phenanthroline Solvents: Dimethyl sulfoxide ; 8 h, 60 °C; 60 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Referencia
- Modular Counter-Fischer-Indole Synthesis through Radical-Enolate Coupling, Organic Letters, 2021, 23(3), 1096-1102
Métodos de producción 6
Condiciones de reacción
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Toluene ; 12 - 24 h, reflux
1.2 Catalysts: Silver carbonate , Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; 24 h, 120 °C
1.2 Catalysts: Silver carbonate , Triphenylphosphine , Palladium diacetate Solvents: 1,4-Dioxane ; 24 h, 120 °C
Referencia
- Pd-Catalyzed Imine Cyclization: Synthesis of Antimalarial Natural Products Aplidiopsamine A, Marinoquinoline A, and Their Potential Hybrid NCLite-M1, Organic Letters, 2012, 14(22), 5804-5807
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Silver acetate , Sulfuric acid Catalysts: Palladium chloride Solvents: Dimethylformamide , Acetonitrile ; 40 min, 100 °C
Referencia
- Microwave-accelerated Pd-catalyzed desulfitative direct C2-arylation of free (NH)-indoles with arylsulfinic acids, Chemistry - An Asian Journal, 2013, 8(12), 3185-3190
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Diisopropylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium (silica-supported) Solvents: Acetonitrile ; rt; 12 h, 60 °C; cooled
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, rt
1.3 2 h, 60 °C
1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ; 24 h, reflux
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, rt
1.3 2 h, 60 °C
1.4 Reagents: Hydrochloric acid Catalysts: Palladium chloride Solvents: Water ; 24 h, reflux
Referencia
- One-pot/four-step/palladium-catalyzed synthesis of indole derivatives: the combination of heterogeneous and homogeneous systems, Advanced Synthesis & Catalysis, 2008, 350(16), 2498-2502
Métodos de producción 9
Condiciones de reacción
1.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; overnight, rt
1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ; 12 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ; rt
1.2 Reagents: Lithium hydroxide Solvents: N-Methyl-2-pyrrolidone ; 12 h, 100 °C; 100 °C → rt
1.3 Solvents: Water ; rt
Referencia
- Chiral Bronsted Acid from Chiral Phosphoric Acid Boron Complex and Water: Asymmetric Reduction of Indoles, Angewandte Chemie, 2020, 59(8), 3294-3299
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: Propanoic acid, 2,2-dimethyl-, cesium salt (1:1) Catalysts: Di-μ-chlorobis[(1,2,5,6-η)-1,5-cyclooctadiene]dirhodium , Tris[4-(trifluoromethyl)phenyl]phosphine Solvents: 1,4-Dioxane ; 120 °C
Referencia
- Structure-activity relationships of 2-aryl-1H-indole inhibitors of the NorA efflux pump in Staphylococcus aureus, Bioorganic & Medicinal Chemistry Letters, 2008, 18(15), 4294-4297
Métodos de producción 11
Condiciones de reacción
Referencia
- Convenient synthesis of 2-substituted indoles from 2-ethynylanilines with tetrabutylammonium fluoride, Journal of the Chemical Society, 1999, (1999), 529-534
Métodos de producción 12
Condiciones de reacción
1.1 Catalysts: Palladium Solvents: Water , Rhodiasolv Polarclean ; 4 h, 120 °C
Referencia
- Polarclean/Water as a Safe and Recoverable Medium for Selective C2-Arylation of Indoles Catalyzed by Pd/C, ACS Sustainable Chemistry & Engineering, 2020, 8(44), 16441-16450
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Toluene ; 4 h, 150 °C
Referencia
- Cesium Carbonate-Promoted Hydroamidation of Alkynes: Enamides, Indoles and the Effect of Iron(III) Chloride, Advanced Synthesis & Catalysis, 2012, 354(16), 3054-3064
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Cuprous iodide , Dichloro(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4 h, reflux
Referencia
- Convenient indole synthesis from 2-iodoanilines and terminal alkynes by the sequential Sonogashira reaction and the cyclization reaction promoted by tetrabutylammonium fluoride (TBAF), Chemical & Pharmaceutical Bulletin, 2003, 51(10), 1170-1173
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Trifluoromethanesulfonic acid , Oxygen Catalysts: 2482553-20-6 Solvents: Dimethyl sulfoxide ; 5 min, rt; 24 h, 60 °C
Referencia
- Well-defined (NHC)Pd(N-heterocyclic carboxylate)(OAc) complexes-catalyzed direct C2-arylation of free (NH)-indoles with arylsulfonyl hydrazides, Applied Organometallic Chemistry, 2020, 34(12),
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Diethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylacetamide ; 1 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; rt → 140 °C; > 1 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Dimethylacetamide ; rt → 140 °C; > 1 h, 140 °C
Referencia
- Synthesis of 2-arylindole derivatives and evaluation as nitric oxide synthase and NFκB inhibitors, Organic & Biomolecular Chemistry, 2012, 10(44), 8835-8847
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Potassium carbonate Catalysts: L-Proline , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; 3 h, 100 °C
Referencia
- Copper catalyzed domino decarboxylative cross coupling-cyclisation reactions: synthesis of 2-arylindoles, Tetrahedron Letters, 2012, 53(32), 4248-4252
Métodos de producción 18
Condiciones de reacción
1.1 Catalysts: Perfluorooctanoic acid , Tetraaquatetra-μ3-hydroxytetrahydroxytetra-μ3-oxobis[μ-[4-[3,6,8-tris(4-carboxyp… Solvents: Dimethylformamide ; 24 h, 60 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ; rt; 30 min, rt
1.3 Reagents: Potassium acetate , Oxygen Solvents: Water ; 24 h, 100 °C
1.2 Catalysts: Palladium acetylacetonate Solvents: Chloroform ; rt; 30 min, rt
1.3 Reagents: Potassium acetate , Oxygen Solvents: Water ; 24 h, 100 °C
Referencia
- Water-medium C-H activation over a hydrophobic perfluoroalkane-decorated metal-organic framework platform, Journal of Catalysis, 2016, 333, 1-7
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Sodium acetate Catalysts: Triphenylphosphine oxide , Palladium diacetate Solvents: 1,4-Dioxane ; 15 h, 90 °C
Referencia
- Palladium-Catalyzed Tandem Nucleophilic Addition/C-H Functionalization of Anilines and Bromoalkynes for the Synthesis of 2-Phenylindoles, Organic Letters, 2023, 25(9), 1409-1414
Métodos de producción 20
Condiciones de reacción
1.1 Reagents: Sulfuric acid , Potassium persulfate Catalysts: Palladium (triazole-functionalized, silica-bound) Solvents: Methanol ; 10 h, rt
Referencia
- A highly efficient and recyclable Fe3O4 magnetic nanoparticle immobilized palladium catalyst for the direct C-2 arylation of indoles with arylboronic acids, Catalysis Science & Technology, 2014, 4(7), 1979-1988
Métodos de producción 21
Condiciones de reacción
1.1 Reagents: Acetic acid , Oxygen Catalysts: Cupric acetate , Palladium diacetate Solvents: Acetic acid ; 12 h, rt
Referencia
- Palladium-Catalyzed Direct C-2 Arylation of Indoles with Potassium Aryltrifluoroborate Salts, Journal of Organic Chemistry, 2008, 73(18), 7428-7431
Métodos de producción 22
Condiciones de reacción
1.1 Solvents: Toluene ; 5.5 d, rt
1.2 Reagents: Tetrabutylammonium bromide , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 28 h, 60 °C
1.2 Reagents: Tetrabutylammonium bromide , Oxygen Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ; 28 h, 60 °C
Referencia
- A Scalable Method for Regioselective 3-Acylation of 2-Substituted Indoles under Basic Conditions, Journal of Organic Chemistry, 2015, 80(1), 471-481
Métodos de producción 23
Condiciones de reacción
1.1 Reagents: Acetic acid , Oxygen Catalysts: Palladium diacetate ; 8 h, 1.0 atm, rt
Referencia
- Iminyl-radicals by electrochemical decarboxylation of α-imino-oxy acids: construction of indole-fused polycyclics, Chemical Communications (Cambridge, 2021, 57(79), 10242-10245
Métodos de producción 24
Condiciones de reacción
1.1 Reagents: Zinc bromide Solvents: Toluene ; 23 °C; 3 h, 23 °C → 120 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referencia
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators, Journal of Medicinal Chemistry, 2019, 62(10), 5049-5062
Métodos de producción 25
Condiciones de reacción
Referencia
- Pd-Catalyzed Asymmetric Dearomatization of Indoles via Decarbonylative Heck-Type Reaction of Thioesters, Organic Letters, 2021, 23(1), 172-177
Métodos de producción 26
Condiciones de reacción
Referencia
- Synthesis and antimalarial activity of some indole and benzimidazole amidine derivatives, Yiyao Gongye, 1985, 16(9), 394-9
1H-Indole-5-carbonitrile,2-phenyl- Raw materials
- Phenylboronic acid
- Iodobenzene
- 4-Amino-3-iodobenzonitrile
- Borate(1-),tetrafluoro-
- N-(4-Cyano-2-iodophenyl)-2,2,2-trifluoroacetamide
- (Bromoethynyl)benzene
- Potassium phenyltrifluoroborate
- Benzenesulfonyl Hydrazide
- 5-Cyanoindole
- Benzonitrile, 4-amino-3-(phenylethynyl)-
- 4-Aminobenzonitrile
- Phenylpropiolic acid
- ethynyltrimethylsilane
- Benzenesulfinic acid
- Acetamide, N-[4-cyano-2-(2-phenylethynyl)phenyl]-
- Iodonium, diphenyl-
- Acetophenone
- Carbamic acid, (4-cyano-2-iodophenyl)-, ethyl ester
1H-Indole-5-carbonitrile,2-phenyl- Preparation Products
1H-Indole-5-carbonitrile,2-phenyl- Literatura relevante
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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